

The Allosteric Binding Site of MK-0941 on Human Glucokinase: A Technical Guide

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Compound of Interest

Compound Name: MK-0941

Cat. No.: B1677240

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Introduction

Glucokinase (GCK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β -cells and a mediator of glucose disposal in the liver. Its unique kinetic properties make it a prime therapeutic target for type 2 diabetes. **MK-0941** is a potent allosteric activator of human glucokinase that has been extensively studied for its glucose-lowering effects. This technical guide provides an in-depth overview of the binding site of **MK-0941** on human glucokinase, detailing the quantitative aspects of this interaction, the experimental protocols used to elucidate it, and the resultant signaling pathways.

Data Presentation: Quantitative Analysis of MK-0941 and Glucokinase Interaction

The interaction of **MK-0941** with human glucokinase has been characterized by its significant impact on the enzyme's kinetics. **MK-0941** is an allosteric activator, meaning it binds to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's activity. This allosteric binding site is located approximately 20 Å away from the catalytic glucose-binding site.^[1]

Table 1: In Vitro Efficacy of MK-0941 on Recombinant Human Glucokinase

Parameter	Condition	Value	Reference
EC50	2.5 mM Glucose	240 nM	[2][3][4][5]
10 mM Glucose	65 nM	[2][3][4][5]	
S0.5 for Glucose	Without MK-0941	6.9 mM	[2]
With 1 μ M MK-0941	1.4 mM	[2]	
Vmax	With 1 μ M MK-0941	1.5-fold increase	[2]

Table 2: Key Amino Acid Residues in the Allosteric Binding Site for Activators

Residue	Interaction with Allosteric Activators	Reference
Arginine 63 (Arg63)	Key residue involved in hydrogen-bond formation with allosteric activators.[1]	[1]
Tyrosine 214 (Tyr214)	Strong interaction with the phenyl ring of MK-0941, contributing to a high-energy barrier for the open-to-close transition of the enzyme.[6]	[6]
Valine 455 (V455)	Hydrophobic interaction with allosteric activators.	

Experimental Protocols

The characterization of the **MK-0941** binding site on glucokinase has been achieved through a combination of X-ray crystallography, enzyme kinetics, and site-directed mutagenesis.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of human glucokinase in complex with **MK-0941**.

1.1. Protein Expression and Purification:

- Human glucokinase is expressed in a suitable system, such as *E. coli*.
- The expressed protein is purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

1.2. Crystallization:

- The purified glucokinase is concentrated to an appropriate level (e.g., 10-20 mg/mL).
- The protein is co-crystallized with glucose and **MK-0941**. This is typically achieved using the sitting-drop or hanging-drop vapor diffusion method.
- A screening process is conducted with various crystallization conditions (precipitants, buffers, pH, and temperature) to obtain diffraction-quality crystals.

1.3. Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The structure is solved using molecular replacement, using a previously determined glucokinase structure as a search model.
- The electron density map is interpreted to build the atomic model of the glucokinase-**MK-0941** complex, revealing the precise binding interactions.

Enzyme Kinetic Assays for Functional Characterization

A coupled-enzyme assay is commonly used to measure the activity of glucokinase and the effect of activators like **MK-0941**.

2.1. Principle:

- Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).

- Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP⁺ to NADPH.
- The rate of NADPH production is monitored by the increase in absorbance at 340 nm, which is proportional to the glucokinase activity.

2.2. Reagents:

- Assay buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- ATP
- NADP⁺
- Glucose
- Recombinant human glucokinase
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **MK-0941** (dissolved in DMSO)

2.3. Procedure:

- EC50 Determination:
 - Reactions are set up with a fixed concentration of glucose (e.g., 2.5 mM or 10 mM) and varying concentrations of **MK-0941**.
 - The reaction is initiated by the addition of ATP.
 - The absorbance at 340 nm is measured kinetically in a plate reader.
 - The initial rates are plotted against the **MK-0941** concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50.
- S0.5 and Vmax Determination:

- Reactions are performed with a fixed concentration of **MK-0941** (e.g., 1 μ M) and varying concentrations of glucose.
- The initial rates are measured and plotted against the glucose concentration.
- The data are fitted to the Hill equation to determine the $S_{0.5}$ (the glucose concentration at half-maximal velocity) and V_{max} (the maximum reaction velocity).

Site-Directed Mutagenesis for Identifying Key Residues

This technique is used to substitute specific amino acids in the allosteric site to assess their importance in **MK-0941** binding and the subsequent activation of the enzyme.

3.1. Mutagenesis:

- A plasmid containing the human glucokinase cDNA is used as a template.
- Primers containing the desired mutation (e.g., replacing Arg63 or Tyr214 with alanine) are designed.
- Polymerase chain reaction (PCR) is used to introduce the mutation into the plasmid.
- The parental, non-mutated template DNA is digested using the DpnI enzyme.

3.2. Expression and Characterization of Mutant Enzyme:

- The mutated plasmid is transformed into *E. coli* for protein expression.
- The mutant glucokinase protein is purified.
- The kinetic properties of the mutant enzyme ($S_{0.5}$ for glucose, V_{max}) are determined in the presence and absence of **MK-0941** using the enzyme kinetic assay described above.
- A significant change in the activation by **MK-0941** compared to the wild-type enzyme indicates the importance of the mutated residue in the binding or conformational changes induced by the activator.

Mandatory Visualization

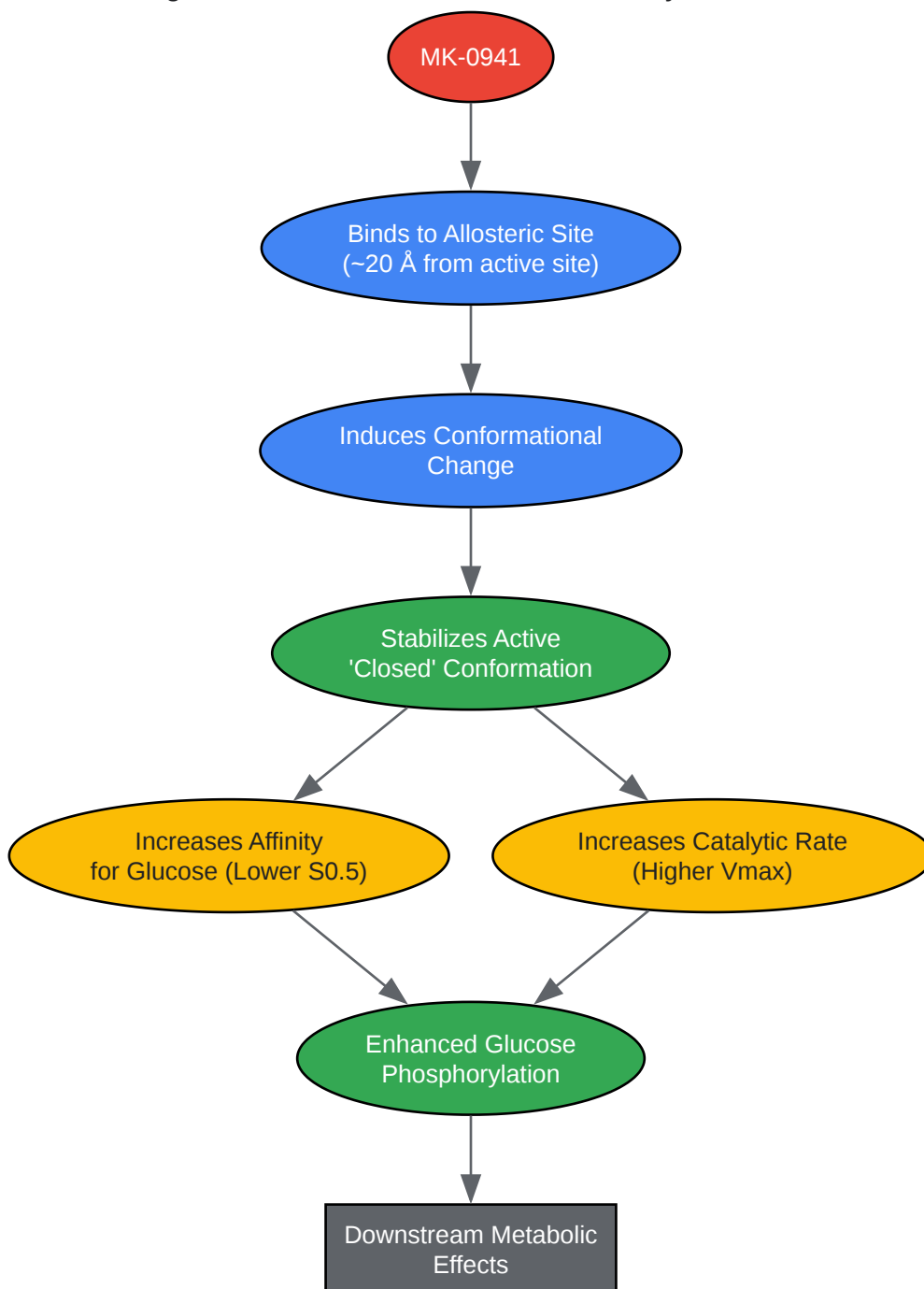
Workflow for Characterizing MK-0941 Binding to Glucokinase

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Caption: A multi-faceted approach to elucidate the binding and functional effects of **MK-0941**.

Logical Relationship of Glucokinase Activation

Logical Flow of Glucokinase Activation by MK-0941



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Caption: The mechanism of **MK-0941** action, from binding to metabolic outcome.

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